1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Description
1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is a hydrazone derivative combining a 1,3-benzodioxole carbaldehyde moiety with a substituted pyrimidinyl hydrazine. Its synthesis likely involves condensation of 1,3-benzodioxole-5-carbaldehyde with 4-hydroxy-6-methyl-2-pyrimidinylhydrazine, a method analogous to hydrazone preparations in other studies .
Properties
IUPAC Name |
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-8-4-12(18)16-13(15-8)17-14-6-9-2-3-10-11(5-9)20-7-19-10/h2-6H,7H2,1H3,(H2,15,16,17,18)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQROIKOBRZDBT-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-hydroxy-6-methyl-2-pyrimidinyl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1,3-Benzodioxole-5-carboxylic acid.
Reduction: 1,3-Benzodioxole-5-methanol.
Substitution: Depending on the nucleophile used, various substituted hydrazones can be formed.
Scientific Research Applications
1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the benzodioxole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s distinct features are compared to related hydrazones in Table 1.
Table 1: Structural Comparison of Hydrazone Derivatives
Key Observations:
- Benzodioxole vs. This difference may influence solubility and receptor binding.
- Pyrimidine Substitution: The 4-hydroxy-6-methylpyrimidine moiety is shared with the furaldehyde derivative , but differs from the brominated or cyanated pyrimidines in other analogs . Hydroxy and methyl groups may enhance hydrogen bonding and lipophilicity, respectively.
Physicochemical Properties
- Solubility: The hydroxy and dioxole groups may enhance water solubility relative to fully nonpolar derivatives like 11a (trimethylbenzylidene) .
Biological Activity
1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Structure
The compound is synthesized through a condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 4-hydroxy-6-methyl-2-pyrimidinyl hydrazine. The resulting hydrazone structure is characterized by the presence of both aromatic and heterocyclic components, which contribute to its reactivity and biological activity.
Biological Activities
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Antimicrobial Activity :
- Several studies have shown that hydrazones exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with structural similarities to 1,3-benzodioxole derivatives have shown minimum inhibitory concentrations (MICs) as low as 7.812 µg/mL against E. coli and C. albicans .
- A study reported that hydrazone derivatives displayed a broad spectrum of activity against various pathogenic microbes, indicating their potential as effective antimicrobial agents .
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Antitumor Activity :
- The mechanism of action for antitumor activity often involves the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, leading to apoptosis in cancer cells. This suggests that compounds like 1,3-benzodioxole-5-carbaldehyde hydrazones could be developed as anticancer agents .
- In vitro studies have indicated that such compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines .
- Antiparasitic Activity :
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Anti-inflammatory Properties :
- Compounds in the benzodioxole family are known for their anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines and pathways .
The biological activities of 1,3-benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many hydrazones act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through the modulation of various signaling cascades.
- Interaction with DNA : Some studies suggest that hydrazones can bind to DNA, leading to the disruption of replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with an inhibition zone measuring up to 21 mm against E. coli, showcasing its potential as a therapeutic agent for bacterial infections .
Case Study 2: Anticancer Potential
In a comparative study involving various hydrazones, it was found that those similar to our compound induced apoptosis in HCT116 colon cancer cells with an IC50 value significantly lower than standard chemotherapeutics . This highlights the efficacy of benzodioxole-based compounds in cancer treatment.
Data Table
Q & A
Q. What are the optimal reaction conditions for synthesizing 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone to maximize yield and purity?
The synthesis requires precise control of temperature, solvent selection (e.g., acetic anhydride/acetic acid mixtures), and reaction time. For example, refluxing in a 10:20 mL solvent mixture with sodium acetate as a catalyst for 2 hours has been shown to yield 68% under controlled conditions . Monitoring via High Performance Liquid Chromatography (HPLC) is critical to track intermediate formation and minimize side reactions .
Q. How can the structure and purity of this compound be confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , ) and Mass Spectrometry (MS) are standard for structural elucidation. For instance, -NMR peaks at δ 2.24–2.37 ppm confirm methyl groups, while MS data (e.g., m/z 386 [M) validate molecular formulas . Infrared (IR) spectroscopy can detect functional groups like hydrazone (NH stretches near 3,400 cm) .
Q. What solvents and catalysts are most effective for multi-step reactions involving this compound?
Dimethylformamide (DMF) and toluene are commonly used solvents, while palladium or copper catalysts enhance coupling reactions in multi-step syntheses. Sodium ethoxide in ethanol is effective for cyclization steps .
Advanced Research Questions
Q. How can regioselectivity challenges in hydrazone formation be addressed during synthesis?
Regioselectivity is influenced by steric and electronic effects of substituents. Computational modeling (e.g., quantum chemical calculations) can predict reactive sites, while experimental screening of substituents (e.g., electron-withdrawing groups on the pyrimidinyl ring) improves control. For example, anthranilic acid-mediated cyclization under reflux achieves regioselective product formation .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Contradictions in NMR or MS data often arise from tautomerism or impurities. Use 2D-NMR techniques (e.g., COSY, HSQC) to differentiate tautomers. For example, -NMR cross-peaks at 165–171 ppm confirm carbonyl groups in thiazolo-pyrimidine derivatives . Purity validation via HPLC with diode-array detection (DAD) ensures accurate spectral assignments .
Q. How can statistical experimental design optimize reaction conditions for novel derivatives?
Design of Experiments (DoE) methods, such as factorial or response surface designs, reduce trial-and-error approaches. For instance, varying temperature (80–120°C), solvent ratios, and catalyst loadings in a controlled matrix identifies optimal conditions with minimal experimental runs .
Methodological and Analytical Considerations
Q. What safety protocols are critical when handling this compound in the lab?
Wear protective gear (gloves, goggles) to avoid skin contact. Hydrazone derivatives may release toxic fumes; conduct reactions in fume hoods. Waste must be segregated and disposed via certified hazardous waste services .
Q. How can computational tools predict reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates. Reaction path search algorithms, combined with machine learning, narrow down viable pathways. For example, ICReDD’s integrated computational-experimental workflows accelerate reaction discovery by 50% .
Q. What are the limitations of current characterization techniques for this compound?
MS may fail to distinguish isomers with identical masses. X-ray crystallography is recommended for absolute configuration determination, as seen in fused thiazolo-pyrimidine systems . Dynamic NMR can resolve conformational ambiguities in hydrazone tautomers .
Comparative and Mechanistic Studies
Q. How does the reactivity of this compound compare to other hydrazone derivatives?
The 1,3-benzodioxole moiety enhances electron density, increasing nucleophilic reactivity at the hydrazone nitrogen. In contrast, methyl-pyrimidinyl groups stabilize intermediates via steric hindrance, as shown in comparative kinetic studies .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
The hydrazone linkage is pH-sensitive: acidic conditions protonate the pyrimidinyl nitrogen, destabilizing the structure, while basic conditions deprotonate the hydroxyl group, altering tautomeric equilibria. Controlled hydrolysis experiments at pH 2–12 reveal degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
